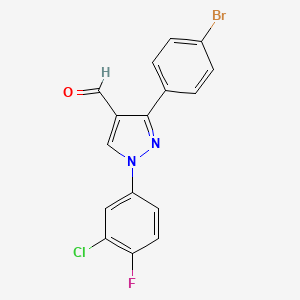
4-Amino-3-ethyl-N-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L421286-1EA is a chemical compound with the CAS number 618072-06-3. It is used primarily for experimental and research purposes. The compound’s structure, properties, and applications make it a valuable asset in various scientific fields .
Méthodes De Préparation
The synthetic routes for SALOR-INT L421286-1EA involve several steps. One common method includes the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods typically involve similar steps but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
SALOR-INT L421286-1EA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SALOR-INT L421286-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for understanding cellular mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of SALOR-INT L421286-1EA involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
SALOR-INT L421286-1EA can be compared with other similar compounds, such as:
SALOR-INT L421219-1EA: This compound has a similar structure and properties but differs in its specific applications and uses.
SALOR-INT L421081-1EA: This compound is used in similar research applications but has different chemical properties and reactivity.
The uniqueness of SALOR-INT L421286-1EA lies in its specific structure and the range of applications it supports, making it a valuable compound for various scientific research purposes.
Propriétés
Numéro CAS |
618072-06-3 |
|---|---|
Formule moléculaire |
C11H13N3O2S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-amino-3-ethyl-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-14-9(12)8(18-11(14)17)10(15)13-6-7-4-3-5-16-7/h3-5H,2,6,12H2,1H3,(H,13,15) |
Clé InChI |
KNPAWBTZPKGZAA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(SC1=S)C(=O)NCC2=CC=CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


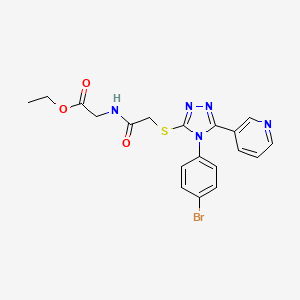
![(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one](/img/structure/B12028653.png)
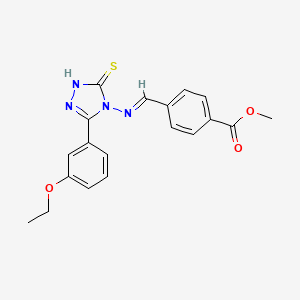
![N,N-dimethylpyridin-4-amine;5-[hydroxy(phenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12028669.png)
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12028678.png)

![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B12028683.png)
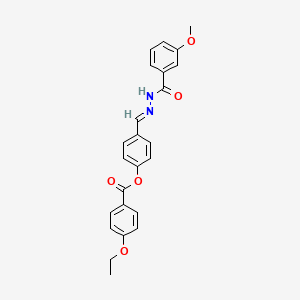
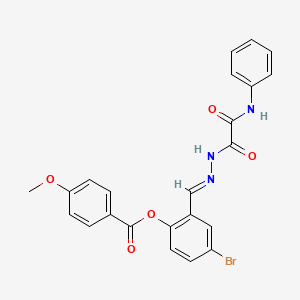
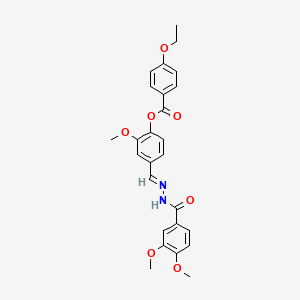
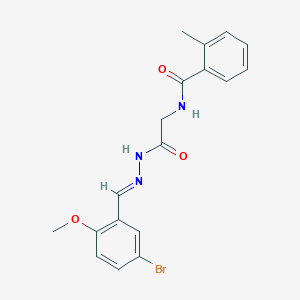
![2-Methoxyethyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028707.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12028710.png)
